molecular formula C11H14O4S B103977 4-Allyl-2-methoxyphenyl methanesulfonate CAS No. 91971-63-0

4-Allyl-2-methoxyphenyl methanesulfonate

Cat. No. B103977
CAS RN: 91971-63-0
M. Wt: 242.29 g/mol
InChI Key: LNRYAPPBUKXOTG-UHFFFAOYSA-N
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Description

4-Allyl-2-methoxyphenyl methanesulfonate is a chemical compound used in scientific research . It is also known as 4-Allyl-2-methoxyphenol Methanesulfonate and 2-Methoxy-4-(2-propenyl)phenol Methanesulfonate . It is a part of the Additional Cancer Bioactive Molecules category .


Molecular Structure Analysis

The molecular formula of 4-Allyl-2-methoxyphenyl methanesulfonate is C11H14O4S . The molecular weight is 242.29 .

Scientific Research Applications

Catalysis and Chemical Reactions

4-Allyl-2-methoxyphenyl methanesulfonate has been studied in the context of catalysis and chemical reactions. For example, methanesulfonic acid and related compounds have been used as catalysts in the allylation of hydrates of α-keto aldehydes and glyoxylates, leading to the production of homoallylic alcohols (Wang, Chen, & Wang, 2001). Additionally, methanesulfonates have been involved in the synthesis and characterization of three-dimensional self-assemblies derived from sulfonate-phosphonate ligands (Shankar, Jain, Kociok‐Köhn, & Molloy, 2011).

Organic Synthesis

In organic synthesis, ferrous methanesulfonate has been utilized as an efficient and recyclable catalyst for the tetrahydropyranylation of alcohols and phenols under solvent-free conditions (Wang, Song, Wan, & Zhao, 2011). The compound also plays a role in the kinetics of elimination reactions of 1,2-diphenyl ethyl substrates in acetonitrile, demonstrating its importance in understanding reaction mechanisms (Kumar & Balachandran, 2008).

Biochemical Applications

Methanesulfonic acid and its esters have been explored in biochemical contexts as well. For instance, microbial metabolism of methanesulfonic acid, a stable strong acid, is a key aspect of the biogeochemical cycling of sulfur (Kelly & Murrell, 1999). This highlights the environmental and ecological relevance of these compounds.

Environmental and Analytical Chemistry

In environmental and analytical chemistry, these compounds are significant. For example, they are used in the selective hydrolysis of methanesulfonate esters, demonstrating their role in analytical methodologies (Chan, Cox, & Sinclair, 2008).

Chemical Kinetics and Reaction Mechanisms

Further studies have examined the chemical kinetics and reaction mechanisms involving methanesulfonates. Research into the mechanism of C=C bond migration in allyl phenyl sulfide during catalysis by methanesulfonic acid offers insights into complex reaction pathways (Mityagin, Gabbasova, Anisimov, & Kantor, 2019).

Safety And Hazards

The safety data sheet for a similar compound, 4-allyl-2-methoxyphenol, indicates that it is harmful if swallowed and may cause an allergic skin reaction . It is also harmful to aquatic life with long-lasting effects .

properties

IUPAC Name

(2-methoxy-4-prop-2-enylphenyl) methanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4S/c1-4-5-9-6-7-10(11(8-9)14-2)15-16(3,12)13/h4,6-8H,1,5H2,2-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNRYAPPBUKXOTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)CC=C)OS(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Allyl-2-methoxyphenyl methanesulfonate

Synthesis routes and methods

Procedure details

3.1 ml (40 mmol) of methanesulfonyl chloride are added to a solution of 6 g (36 mmol) of eugenol and 5.5 ml (43 mmol) of triethylamine in 100 ml of dichloromethane, cooled beforehand to −20° C. After stirring at room temperature for 3 hours, the reaction medium is treated with water and ethyl acetate. The organic phase is dried over magnesium sulfate, filtered and evaporated. 9.5 g (100%) of 4-allyl-2-methoxyphenyl methanesulfonate are obtained.
Quantity
3.1 mL
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reactant
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6 g
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reactant
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5.5 mL
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reactant
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100 mL
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solvent
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
Y Port-Lougarre - 2023 - theses.hal.science
L'eugénol et l'isoeugénol sont des composés présents dans de nombreuses huiles essentielles et sont largement utilisés dans les cosmétiques et la parfumerie pour leurs propriétés …
Number of citations: 2 theses.hal.science

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